molecular formula C9H6N2O2S B1612931 4-(Pyridin-2-yl)thiazole-2-carboxylic acid CAS No. 59020-45-0

4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Cat. No. B1612931
CAS RN: 59020-45-0
M. Wt: 206.22 g/mol
InChI Key: SQXPZNRYQFUOOJ-UHFFFAOYSA-N
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Description



  • 4-(Pyridin-2-yl)thiazole-2-carboxylic acid is a heterocyclic compound with a pyridine ring fused to a thiazole ring and a carboxylic acid group.

  • It exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry.

  • The compound’s structure and functional groups play a crucial role in its biological properties.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid with appropriate reagents.

    • Detailed synthetic methods and reaction conditions can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure includes a pyridine ring fused to a thiazole ring, with a carboxylic acid group.

    • The stereochemistry of the carbons in the pyrrolidine ring can influence the biological profile of drug candidates.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including functionalization, substitution, and complexation.

    • Investigating its reactivity and interactions with other molecules is essential for understanding its behavior.





  • Physical And Chemical Properties Analysis



    • Solubility : Insoluble in water.

  • Scientific Research Applications

    Thiazole Derivatives in Drug Development

    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : Thiazole derivatives have been extensively studied for their wide range of biological activities. They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
    • Methods of Application : Thiazole-based compounds are synthesized and modified at different positions to generate new molecules with potent biological activities .
    • Results or Outcomes : Thiazole derivatives have shown antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

    4-(Pyridin-4-yl)thiazol-2-amine as a Corrosion Inhibitor

    • Scientific Field : Materials Science
    • Application Summary : 4-(pyridin-4-yl)thiazol-2-amine (PTA) has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
    • Methods of Application : The inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .
    • Results or Outcomes : The study found that PTA acts as an effective corrosion inhibitor for mild steel .

    Thiazoles in Biological Activities

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activity .
    • Methods of Application : Thiazoles are synthesized and modified to generate new molecules with potent biological activities .
    • Results or Outcomes : The development of thiazole derivatives has led to the discovery of compounds with a wide range of biological activities .

    2-Pyridin-2-yl-1,3-Thiazole-4-Carboxylic Acid in Optoelectronics

    • Scientific Field : Optoelectronics
    • Application Summary : A carboxyl functionalized Pt(II) complex PtC9H6N2O2SCl2 has been synthesized by the coordination reaction of K2PtCl4 with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. This complex has been studied for its absorption property and photosensitizing performance .
    • Methods of Application : The complex was synthesized and its optoelectronic properties were studied. It was also used in the assembly of dye-sensitized solar cells (DSSCs) .
    • Results or Outcomes : The study found that the complex exhibits weak solar-energy-to-electricity conversion when used in DSSCs .

    Thiazoles in Vitamin B1

    • Scientific Field : Nutritional Biochemistry
    • Application Summary : A thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
    • Methods of Application : Thiamine is typically obtained through dietary intake, and it plays a crucial role in various metabolic processes .
    • Results or Outcomes : Adequate intake of thiamine is essential for the proper functioning of the body, particularly the nervous system .

    2-Pyridin-2-yl-1,3-Thiazole-4-Carboxylic Acid in Dye-Sensitized Solar Cells

    • Scientific Field : Renewable Energy
    • Application Summary : A carboxyl functionalized Pt(II) complex PtC9H6N2O2SCl2 has been synthesized by the coordination reaction of K2PtCl4 with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. This complex has been studied for its absorption property and photosensitizing performance .
    • Methods of Application : The complex was synthesized and its optoelectronic properties were studied. It was also used in the assembly of dye-sensitized solar cells (DSSCs) .
    • Results or Outcomes : The study found that the complex exhibits weak solar-energy-to-electricity conversion when used in DSSCs .

    Safety And Hazards

    May cause skin, eye, or respiratory irritation.



  • Future Directions



    • Further studies should explore the compound’s potential as an anti-fibrotic drug or investigate its interactions with specific protein targets.

    • Optimization of its structure and evaluation of analogs could lead to improved pharmacological properties.




    properties

    IUPAC Name

    4-pyridin-2-yl-1,3-thiazole-2-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SQXPZNRYQFUOOJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=NC(=C1)C2=CSC(=N2)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6N2O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30634438
    Record name 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30634438
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    206.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Pyridin-2-yl)thiazole-2-carboxylic acid

    CAS RN

    59020-45-0
    Record name 4-(2-Pyridinyl)-2-thiazolecarboxylic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=59020-45-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30634438
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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